

8-Dehydroxyshanzhiside CAS number and molecular weight

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Compound of Interest

Compound Name: 8-Dehydroxyshanzhiside

Cat. No.: B15597135

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8-Dehydroxyshanzhiside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Dehydroxyshanzhiside is an iridoid glycoside that has been identified as a constituent of *Lamiophlomis rotata*, a plant utilized in traditional medicine. This technical guide provides a summary of the current knowledge on **8-Dehydroxyshanzhiside**, including its physicochemical properties, and explores its potential biological activities and associated signaling pathways based on research on related compounds.

Physicochemical Properties

The fundamental physicochemical properties of **8-Dehydroxyshanzhiside** are summarized in the table below.

Property	Value	Reference
CAS Number	1008532-71-5	[1][2][3]
Molecular Weight	376.36 g/mol	[1][2][3][4]
Molecular Formula	C ₁₆ H ₂₄ O ₁₀	[1][2][3]

Biological Activity and Therapeutic Potential

While direct and extensive studies on the purified **8-Dehydroxyshanzhisi** are limited, its presence in the medicinally active iridoid glycoside fractions of *Lamiophlomis rotata* suggests its contribution to the plant's overall therapeutic effects. Research on extracts and fractions containing **8-Dehydroxyshanzhisi**, as well as studies on structurally similar iridoid glycosides, points towards potential anti-inflammatory and antioxidant activities.

Hemostatic Activity

An important identified role of the iridoid glycoside fraction from *Lamiophlomis rotata*, which includes **8-Dehydroxyshanzhisi**, is its hemostatic (blood-clotting) activity.^[1]

Anti-inflammatory and Antioxidant Activity (Inferred)

Based on studies of related iridoid glycosides, **8-Dehydroxyshanzhisi** is hypothesized to possess anti-inflammatory and antioxidant properties. The proposed mechanisms of action involve the modulation of key signaling pathways, as detailed in the diagrams below.

Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by **8-Dehydroxyshanzhisi**, based on the known mechanisms of similar iridoid glycosides.

```
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Caption: Proposed Nrf2/HO-1 antioxidant signaling pathway. digraph

```
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inflammatory Cytokines" -> "Inflammation" [label="decreases", fontcolor="#5F6368"]; }
```

Caption: Proposed MAPK/NF-κB anti-inflammatory signaling pathway.

Experimental Protocols

Detailed experimental protocols for the specific isolation of **8-Dehydroxyshanzhisi** are not readily available in the published literature. However, the following sections provide generalized methodologies for the types of experiments that would be conducted to isolate and evaluate the bioactivity of this compound.

General Isolation Procedure for Iridoid Glycosides from *Lamiophlomis rotata*

The isolation of **8-Dehydroxyshanzhisi** would typically involve the following steps:

- **Extraction:** The dried and powdered plant material (*Lamiophlomis rotata*) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

- **Fractionation:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. The iridoid glycosides are typically enriched in the more polar fractions.
- **Chromatography:** The iridoid glycoside-rich fraction is subjected to various chromatographic techniques for further purification. These may include:
 - **Column Chromatography:** Using silica gel, Sephadex LH-20, or other stationary phases with a gradient of solvents to separate the compounds.
 - **High-Performance Liquid Chromatography (HPLC):** A final purification step using a C18 column with a mobile phase gradient, typically of water and methanol or acetonitrile, to isolate the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

```
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Caption: General workflow for the isolation of **8-Dehydroxyshanzhiside**.

In Vitro Antioxidant Activity Assays (General Protocols)

DPPH Radical Scavenging Assay:

- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Prepare various concentrations of the test compound (**8-Dehydroxyshanzhiside**) in methanol.
- In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at approximately 517 nm using a microplate reader.
- Ascorbic acid or Trolox is typically used as a positive control.
- The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS Radical Cation Scavenging Assay:

- Generate the ABTS radical cation (ABTS^{•+}) by reacting ABTS stock solution with potassium persulfate.
- Dilute the ABTS^{•+} solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at approximately 734 nm.
- Add various concentrations of the test compound to the ABTS^{•+} solution.
- After a set incubation time, measure the decrease in absorbance at 734 nm.
- Ascorbic acid or Trolox is used as a positive control.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity Assay (General Protocol)

Inhibition of Protein Denaturation Assay:

- Prepare a reaction mixture containing a buffered solution of a protein (e.g., bovine serum albumin or egg albumin) and various concentrations of the test compound.
- A control group without the test compound is also prepared.
- Induce protein denaturation by heating the reaction mixtures.
- After cooling, measure the turbidity of the solutions spectrophotometrically.
- A standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac sodium is used as a positive control.
- The percentage inhibition of protein denaturation is calculated, and the IC₅₀ value is determined.

Quantitative Data Summary

Specific quantitative data on the antioxidant and anti-inflammatory activities of purified **8-Dehydroxyshanzhisi** are not currently available in the literature. The following tables are provided as a template for how such data would be presented.

Table 1: In Vitro Antioxidant Activity of **8-Dehydroxyshanzhisi** (Hypothetical Data)

Assay	IC ₅₀ (µg/mL)	Positive Control	IC ₅₀ of Positive Control (µg/mL)
DPPH Radical Scavenging	Data Not Available	Ascorbic Acid	Data Not Available
ABTS Radical Scavenging	Data Not Available	Trolox	Data Not Available

Table 2: In Vitro Anti-inflammatory Activity of **8-Dehydroxyshanzhisi** (Hypothetical Data)

Assay	IC50 (µg/mL)	Positive Control	IC50 of Positive Control (µg/mL)
Inhibition of Protein Denaturation	Data Not Available	Diclofenac Sodium	Data Not Available

Conclusion and Future Directions

8-Dehydroxyshanzhiside is a known iridoid glycoside with established physicochemical properties. While its direct biological activities have not been extensively studied, its presence in medicinally active plant extracts suggests potential therapeutic value, particularly in the areas of hemostasis, anti-inflammation, and antioxidant effects. Future research should focus on developing standardized isolation protocols for **8-Dehydroxyshanzhiside** to enable comprehensive in vitro and in vivo studies. Elucidating its specific biological activities and mechanisms of action will be crucial for evaluating its potential as a lead compound in drug discovery and development.

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References

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